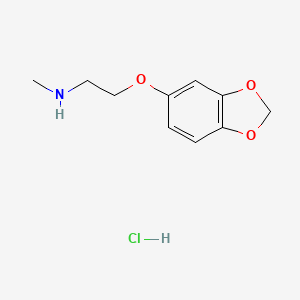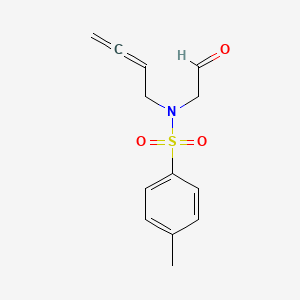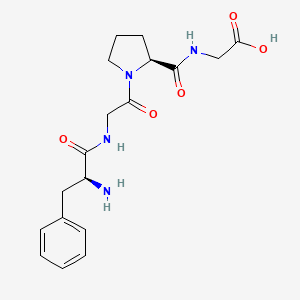
2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethoxyamine with a suitable diene or enone under acidic or basic conditions to form the oxazepine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepine derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepine ring into more saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazepines, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydro-1,3-oxazepine: Lacks the ethoxy group, resulting in different chemical properties.
2-Methoxy-4,5,6,7-tetrahydro-1,3-oxazepine: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
2-Ethoxy-1,3-oxazepane: A saturated analog with different chemical behavior due to the absence of double bonds in the ring
Uniqueness: 2-Ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group can enhance its solubility and reactivity compared to other oxazepine derivatives .
Propiedades
Número CAS |
188812-42-2 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-ethoxy-4,5,6,7-tetrahydro-1,3-oxazepine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-7-8-5-3-4-6-10-7/h2-6H2,1H3 |
Clave InChI |
YCINSPUXCUPVIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



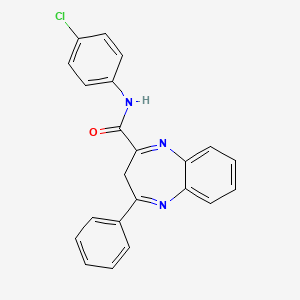
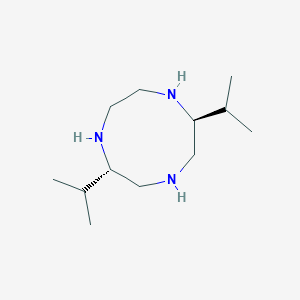

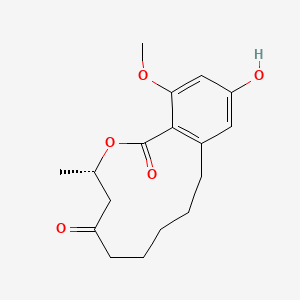
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

